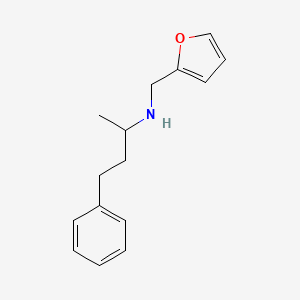

N-(furan-2-ylmethyl)-4-phenylbutan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-phenylbutan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-13(16-12-15-8-5-11-17-15)9-10-14-6-3-2-4-7-14/h2-8,11,13,16H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUGZGBLGYALPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Furan 2 Ylmethyl 4 Phenylbutan 2 Amine and Its Stereoisomers

Established Reaction Pathways for the Formation of the N-(furan-2-ylmethyl) Linkage

The creation of the secondary amine linkage between the furan-2-ylmethyl group and the 4-phenylbutan-2-amine moiety is a critical step in the synthesis. Several reliable methods have been established for this transformation.

Reductive Amination Strategies for Furan-Based Precursors

Reductive amination is a highly versatile and widely used method for forming C-N bonds. This process typically involves the condensation of a carbonyl compound, in this case, a furan-based aldehyde like furfural (B47365), with a primary amine, 4-phenylbutan-2-amine, to form an intermediate imine (or Schiff base). This imine is then reduced in situ to the desired secondary amine. The reaction is attractive due to its atom economy and the ready availability of the starting materials. researchgate.netresearchgate.net

The choice of catalyst and reducing agent is crucial for achieving high selectivity and yield. rsc.org Heterogeneous catalysts are often preferred for their ease of separation and recyclability, aligning with green chemistry principles. chemrxiv.org Various metal-based catalysts have been shown to be effective for the reductive amination of furfural. rsc.orgrsc.orgresearchgate.net

Key research findings indicate that the reaction conditions, such as temperature, hydrogen pressure, and the ratio of reactants, must be carefully optimized to maximize the yield of the desired secondary amine while minimizing side reactions like hydrogenation of the furan (B31954) ring. rsc.orgrsc.org For instance, studies on the reductive amination of furfural to furfurylamine (B118560) have highlighted the efficacy of rhodium and ruthenium-based catalysts. rsc.orgresearchgate.net A simple and efficient method using a Rh/Al2O3 catalyst achieved a high selectivity of approximately 92% for furfurylamine within two hours at 80°C. rsc.org Another study demonstrated that a ruthenium-supported hydroxyapatite (B223615) (Ru-PVP/HAP) catalyst could yield up to 60% furfurylamine from furfural under pressurized hydrogen. researchgate.net These findings are directly applicable to the synthesis of N-(furan-2-ylmethyl)-4-phenylbutan-2-amine.

Table 1: Catalysts in Reductive Amination of Furfural

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Rh/Al₂O₃ | H₂ | Aqueous NH₃ | 80 | ~92% Selectivity | rsc.org |

| Ru-PVP/HAP | H₂ | Aqueous NH₃ | Room Temp | ~60% Yield | researchgate.net |

| NiSi-T | H₂ | Aqueous NH₃ | 90 | 94.2% Yield | rsc.org |

| Ir/SiO₂-SO₃H | H₂ | Ethyl Acetate (B1210297) | Room Temp | 21% Yield | mdpi.com |

| CuAlOx | H₂ | Methanol (B129727) | 25-90 | Up to 99% Yield | nih.gov |

This interactive table summarizes various catalytic systems used for the reductive amination of furan-based precursors, which can be adapted for the synthesis of the target compound.

Amide Reduction Pathways to Access the Secondary Amine

An alternative and robust pathway to secondary amines involves the reduction of an intermediate amide. youtube.com This two-step sequence begins with the acylation of 4-phenylbutan-2-amine with a derivative of furan-2-carboxylic acid, such as its acid chloride, to form N-(4-phenylbutan-2-yl)furan-2-carboxamide. This stable amide intermediate is then reduced to yield this compound.

This method is particularly useful because amides are generally stable and easy to prepare and purify. youtube.com The primary challenge lies in the reduction step. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, capable of reducing a wide range of amides to their corresponding amines. libretexts.org

However, the high reactivity of LiAlH₄ can limit its functional group tolerance. Milder and more chemoselective reducing systems have been developed. A notable example is the use of triflic anhydride (B1165640) (Tf₂O) to activate the amide, followed by reduction with sodium borohydride (B1222165) (NaBH₄). organic-chemistry.orgrsc.org This system operates under mild conditions (0°C to room temperature) and demonstrates good tolerance for other reducible functional groups. organic-chemistry.org This method has been successfully applied to a variety of secondary amides, offering high yields (69-93%) and short reaction times. organic-chemistry.org

Table 2: Reagents for Amide Reduction to Amines

| Reagent System | Key Features | Applicability | Reference |

|---|---|---|---|

| LiAlH₄ | Highly reactive, powerful | Broad spectrum of amides | libretexts.org |

| Tf₂O / NaBH₄ | Mild conditions, chemoselective | Secondary amides, tolerates TBDPS group | organic-chemistry.org |

| Cp₂Zr(H)Cl (Schwartz's Reagent) | Chemoselective, reduces amides to aldehydes/imines | Tertiary and secondary amides | orgsyn.org |

This interactive table compares different reagent systems for the reduction of amides, a key step in an alternative synthesis of the target secondary amine.

Coupling Reactions Involving Furan-2-ylmethyl Halides and 4-Phenylbutan-2-amine

Direct N-alkylation of 4-phenylbutan-2-amine with a furan-2-ylmethyl halide (e.g., furan-2-ylmethyl chloride or bromide) represents the most straightforward synthetic route. This reaction is a classical nucleophilic substitution (Sₙ2) where the amine acts as the nucleophile, displacing the halide from the furan-2-ylmethyl electrophile.

While conceptually simple, this method can be complicated by overalkylation, where the newly formed secondary amine reacts further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.org To favor the desired mono-alkylation product, reaction conditions must be carefully controlled. This often involves using a large excess of the starting amine (4-phenylbutan-2-amine) to increase the statistical probability of the halide reacting with the primary amine rather than the secondary amine product. Another strategy is the slow addition of the alkyl halide to the reaction mixture. The choice of solvent and base (to neutralize the hydrohalic acid byproduct) also plays a significant role in optimizing the reaction for the synthesis of the secondary amine.

Development of Novel and Efficient Synthetic Strategies for the Butane (B89635) Chain and Stereocenters

Modern synthetic chemistry places a strong emphasis on efficiency, stereocontrol, and sustainability. rsc.org The development of novel methods for constructing the chiral butan-2-amine core and the integration of green chemistry principles are at the forefront of research.

Stereoselective Synthesis Approaches for the Butan-2-amine Core

The 4-phenylbutan-2-amine precursor contains a stereocenter, meaning it can exist as two enantiomers. The synthesis of a single enantiomer is often crucial for pharmaceutical applications. Asymmetric catalysis provides the most elegant and atom-economical routes to such chiral amines. nih.govmiamioh.edu

One of the most powerful strategies is the asymmetric hydrogenation of prochiral imines. nih.gov This involves the reaction of 4-phenylbutan-2-one with ammonia (B1221849) to form an imine, which is then hydrogenated using a transition metal catalyst (e.g., iridium or ruthenium) complexed with a chiral ligand. The chiral environment provided by the ligand directs the addition of hydrogen across the C=N double bond, leading to the formation of one enantiomer of the amine in high excess. This approach is highly efficient and has been implemented on an industrial scale for other chiral amines. nih.gov

Another important method is asymmetric reductive amination, which combines the imine formation and reduction steps in a one-pot process using a chiral catalyst and a suitable reducing agent. researchgate.netmiamioh.edu This avoids the isolation of the potentially unstable imine intermediate.

Chemo-Enzymatic and Biocatalytic Routes for Green Synthesis Initiatives

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions (typically in aqueous media at ambient temperature and pressure), and environmental friendliness. acs.orgnih.gov

For the synthesis of the chiral 4-phenylbutan-2-amine core, several classes of enzymes are highly effective:

Amine Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone (4-phenylbutan-2-one). acs.orgnih.gov By selecting either an (R)-selective or (S)-selective ATA, chemists can produce the desired enantiomer of the amine with excellent optical purity (>99% ee). acs.org

Amine Dehydrogenases (AmDHs): AmDHs catalyze the asymmetric reductive amination of ketones using ammonia as the amine source and a cofactor like NAD(P)H for reduction. nih.govresearchgate.net Protein engineering has been used to develop AmDHs with a broad substrate scope, making them suitable for synthesizing a variety of chiral amines. nih.govresearchgate.net

Enzymes can also be applied to the formation of the N-(furan-2-ylmethyl) linkage. Imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the reduction of the imine formed between furfural and 4-phenylbutan-2-amine. researchgate.net If a chiral amine precursor is used, this step can proceed with high diastereoselectivity. These enzymatic methods represent the cutting edge of green synthesis, reducing reliance on heavy metals and harsh reagents. researchgate.netrsc.org

Table 3: Biocatalytic Approaches for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Amine Transaminase (ATA) | Transamination | Ketone + Amine Donor | High enantioselectivity (>99% ee) | acs.orgnih.gov |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Ketone + Ammonia | Uses inexpensive ammonia | nih.govresearchgate.net |

| Imine Reductase (IRED) | Imine Reduction | Pre-formed Imine | High stereoselectivity | researchgate.net |

This interactive table outlines modern biocatalytic strategies that can be applied to the stereoselective and sustainable synthesis of the target compound and its precursors.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

The synthesis of this compound, a secondary amine featuring both a furan and a phenylbutyl moiety, is a process of significant interest. The optimization of reaction conditions and the selection of an appropriate catalyst system are paramount for achieving high yield and stereoselectivity. A primary route for the synthesis of this compound is the reductive amination of 4-phenylbutan-2-one with furfurylamine. This reaction involves the formation of a Schiff base intermediate, which is then reduced to the final amine product.

Key parameters that are typically optimized in such syntheses include temperature, pressure, solvent, and the nature of the catalyst. The catalyst, in particular, plays a crucial role in determining the efficiency and selectivity of the reaction. Various heterogeneous and homogeneous catalyst systems have been explored for the reductive amination of carbonyl compounds with amines.

For the synthesis of related N-substituted furfuryl amines, supported palladium nanoparticles have demonstrated high activity and selectivity. acs.org The choice of solvent is also critical, with studies on similar reactions showing that solvents like ethyl acetate can inhibit the formation of tertiary amine by-products, thus enhancing the selectivity for the desired secondary amine. mdpi.com

Visible-light-induced N-alkylation presents an alternative synthetic strategy. A study on the N-alkylation of anilines with 4-hydroxybutan-2-one using visible light and a catalytic amount of NH4Br has shown promise, avoiding the need for metal catalysts and bases. researchgate.netnih.govrsc.org This method has also demonstrated potential for scalability. researchgate.netnih.gov

The following interactive data table summarizes plausible catalyst systems and reaction conditions for the synthesis of this compound, extrapolated from studies on analogous reductive amination reactions.

Scale-Up Considerations and Process Chemistry Innovations in the Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process chemistry and engineering challenges. Key objectives in scaling up the synthesis include ensuring consistent product quality, maximizing throughput, minimizing costs, and maintaining a safe operating environment.

One of the primary considerations is the choice of a robust and recyclable catalyst. For large-scale operations, heterogeneous catalysts are often preferred over homogeneous ones due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst reuse. The development of highly stable catalyst supports and methods to prevent metal leaching are active areas of research. For instance, the use of structured catalyst beds in continuous flow reactors can offer significant advantages in terms of heat and mass transfer, as well as process control, compared to traditional batch reactors. google.com

The management of reaction exotherms is another critical aspect of scale-up. The hydrogenation step in reductive amination is typically exothermic, and efficient heat removal is essential to prevent temperature runaways and the formation of by-products. The use of flow reactors with high surface-area-to-volume ratios can facilitate better temperature control.

Furthermore, process intensification strategies are being explored to improve the efficiency and sustainability of amine synthesis. One-pot reactions, where multiple synthetic steps are carried out in a single reactor without the isolation of intermediates, can significantly reduce processing time, solvent usage, and waste generation. acs.org The synthesis of this compound via direct reductive amination of 4-phenylbutan-2-one with furfurylamine is an example of such a strategy.

Innovations in downstream processing are also crucial for the economic viability of the large-scale production. The development of efficient extraction and purification techniques, such as continuous chromatography or membrane separation, can lead to higher product purity and reduced solvent consumption.

The table below outlines key considerations and potential innovations for the scale-up of this compound synthesis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Furan 2 Ylmethyl 4 Phenylbutan 2 Amine Analogues

Systematic Modification of the Furan-2-ylmethyl Moiety and its Influence on Molecular Interactions

The furan (B31954) ring system is a prevalent scaffold in biologically active compounds, valued for its specific electronic and structural properties. researchgate.net The ether oxygen within the furan ring can increase polarity and presents a potential site for hydrogen bonding. utripoli.edu.ly Alterations to this moiety, either by changing the ring's constitution or by adding substituents, can significantly impact molecular interactions.

The point of attachment and the elemental composition of the heterocyclic ring are critical determinants of activity. The furan ring is an electron-rich aromatic system, and its electrophilic substitution reactions typically happen at the C-2 position. researchgate.net Moving the linkage from the 2-position to the 3-position would alter the spatial arrangement of the entire moiety relative to the rest of the molecule, likely disrupting established binding patterns.

Replacing the furan's oxygen atom with other heteroatoms, such as sulfur (to form a thiophene (B33073) ring) or selenium (to form a selenophene (B38918) ring), is a common bioisosteric replacement strategy. In studies on analogues of furamidine, replacing the central furan ring with thiophene or selenophene resulted in compounds that were more active both in vitro and in vivo, demonstrating that this modification can lead to stronger DNA minor groove binding. This suggests that the nature of the heteroatom significantly influences the electronic and conformational properties of the ring, thereby affecting its interaction with biological targets.

Adding substituents to the furan ring is a key strategy for exploring the steric and electronic requirements of a binding site. A systematic structure-activity relationship (SAR) investigation of 5-aryl-furan-2-carboxamide derivatives revealed that the nature of the substituent on the C-5 aryl group was critical for potency. nih.gov For example, introducing fluorine atoms to the appended phenyl ring significantly influenced the compound's activity as a urotensin-II receptor antagonist. nih.gov The 3,4-difluorophenyl analogue was identified as a highly potent antagonist with an IC₅₀ value of 6 nM. nih.gov This highlights that the furan ring can serve as a scaffold to position other functional groups, and that these distal substitutions can have a profound effect on molecular interactions.

The following table details the SAR of 5-aryl substitutions on a furan-carboxamide core, illustrating the impact of such modifications. nih.gov

| Compound | C-5 Furan Ring Substituent | Urotensin-II Antagonist Activity (IC₅₀, nM) |

| 1a | Phenyl | 100 |

| 1d | 4-Fluorophenyl | 33 |

| 1x | 3-Fluorophenyl | 10 |

| 1y | 3,4-Difluorophenyl | 6 |

| 1z | 4-Chlorophenyl | 22 |

| 1aa | 4-Methylphenyl | 110 |

Investigation of Substituent Effects on the 4-Phenylbutane-2-amine System

The 4-phenylbutane-2-amine portion of the molecule acts as a lipophilic spacer and provides a critical stereochemical center, anchoring the molecule into its target.

The terminal phenyl ring plays a significant role in target binding through various non-covalent interactions. SAR studies on related phenethylamine (B48288) structures show that substitutions on this phenyl ring have a strong effect on receptor binding affinity. biomolther.org The position and electronic nature of the substituent are key. For instance, in a series of N-substituted-4-phenylphthalazin-1-amine derivatives evaluated as VEGFR-2 inhibitors, substitutions on the phenyl ring led to a wide range of potencies. nih.gov

The introduction of electron-withdrawing or electron-donating groups, as well as bulky or compact substituents, can modulate the molecule's electronic distribution and shape, thereby fine-tuning its fit within a receptor pocket. nih.gov For example, a derivative with a 4-chlorophenyl group (7a) was found to be the most potent against several cancer cell lines, with an IC₅₀ of 0.14 µM against VEGFR-2, an activity level nearly equipotent to the reference drug sorafenib. nih.gov In contrast, introducing a methoxy (B1213986) group at the same position resulted in a significant loss of activity. nih.gov

The table below summarizes the inhibitory activities of various N-substituted-4-phenylphthalazin-1-amines, demonstrating the impact of phenyl ring modifications. nih.gov

| Compound | Phenyl Ring Substituent | VEGFR-2 Inhibition (IC₅₀, µM) |

| 7a | 4-Chlorophenyl | 0.14 ± 0.02 |

| 7b | 4-Bromophenyl | 0.18 ± 0.02 |

| 7c | 4-Fluorophenyl | 0.54 ± 0.05 |

| 8a | 4-Methylphenyl | 0.35 ± 0.04 |

| 8b | 4-Ethylphenyl | 0.24 ± 0.02 |

| 8c | 4-Methoxyphenyl | 0.21 ± 0.03 |

The length, flexibility, and substitution pattern of the aliphatic butane (B89635) chain are crucial for correctly orienting the terminal phenyl ring and the furan-2-ylmethyl group. In SAR studies of similar phenylpropylamine analogues, modifications to the alkyl chain significantly affected binding affinity and selectivity for biological targets like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT).

Altering the chain length would directly impact the distance between the key pharmacophoric groups—the amine nitrogen and the phenyl ring. Shortening the chain to propyl or lengthening it to pentyl could prevent the molecule from adopting the optimal conformation for binding. Introducing rigidity, for example by creating a double bond to form a butenyl chain, would restrict conformational freedom, which could be either beneficial or detrimental depending on the target's requirements. Furthermore, adding substituents to the chain itself would introduce new steric and electronic features, further modifying the molecule's interaction profile.

Exploration of Amine Substitution Patterns and their Stereochemical Implications

The secondary amine in N-(furan-2-ylmethyl)-4-phenylbutan-2-amine is a key interaction point, often forming hydrogen bonds or salt bridges. The stereochemistry at the C-2 position of the butane chain is of paramount importance. The IUPAC name for the chiral core is (2S)-4-phenylbutan-2-amine or (2R)-4-phenylbutan-2-amine, and it is common for biological targets, which are themselves chiral, to exhibit a strong preference for one enantiomer over the other. nih.gov

In studies of related compounds, the (S)-configuration was often found to be critical for high-affinity binding. For example, in a series of 2-substituted-3-phenylpropyl analogs, a substituent in the (S)-configuration that possessed a lone pair of electrons was shown to significantly enhance binding affinity for the dopamine transporter. This enantioselectivity underscores the highly specific, three-dimensional nature of the molecular recognition process.

Replacing the hydrogen atom on the amine nitrogen with various alkyl or aryl groups can also dramatically alter activity. Increasing the steric bulk at the nitrogen position can enhance selectivity for one biological target over another or can introduce new, favorable van der Waals interactions. In one study, replacing a hydrogen with different amine-containing groups like pyrrolidine (B122466) and piperidine (B6355638) yielded similarly improved IC₅₀ values, suggesting that the receptor can accommodate a certain degree of bulk at this position.

Rational Design Principles for Modulating Specific Molecular Interactions Based on SAR Insights

The rational design of analogues of this compound is a process guided by Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies. This approach allows for the targeted modification of the molecule to enhance its interaction with biological targets, thereby improving its desired activity. The core principle involves systematically altering specific structural components—namely the furan ring, the phenyl group, and the linking chain—and observing the resulting changes in biological efficacy and molecular interactions. These insights enable the development of new compounds with optimized potency and selectivity.

Key strategies in the rational design of furan-containing compounds include modifying substituents on aromatic rings to enhance binding pocket interactions, performing bioisosteric replacements of the core rings to improve properties, and utilizing computational docking to predict and validate interactions with specific enzyme active sites.

Targeted Substitution on Aromatic Rings

One fundamental principle of rational design is the modification of substituents on the aromatic rings of a lead compound to probe the binding site of a biological target. SAR studies on analogues containing the furan-2-ylmethyl moiety have shown that even minor changes can significantly impact activity. For instance, in a series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 receptor, modifications to a phenyl ring (referred to as the B-ring in the study) were explored to enhance inhibitory concentration (IC₅₀). nih.gov

The study revealed that adding different functional groups at various positions on the phenyl ring directly influenced the compound's ability to inhibit the ST2/IL33 binding interaction. The data indicated that placing hydrophobic groups at the 4-position of the phenyl ring generally resulted in lower IC₅₀ values compared to substitutions at the 3-position. nih.gov Notably, the introduction of a para-dimethylamino group led to a marked increase in inhibitory activity, identifying it as a key scaffold for further optimization. nih.gov

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) in HEK-Blue™ Assay nih.gov |

| iST2-1 (Baseline) | 4-H | 18.2 |

| Analogue 1 | 4-Cl | 14.2 |

| Analogue 2 | 3-Cl | 16.3 |

| Analogue 3c | 4-N,N-dimethyl | 5.8 |

This interactive table summarizes the impact of phenyl ring substitutions on the inhibitory activity of ST2 inhibitors containing a furan moiety. Data sourced from a 2023 study on 1-(Furan-2-ylmethyl)Pyrrolidine-Based ST2 inhibitors. nih.gov

Bioisosteric Replacement to Modulate DNA Binding

Another powerful rational design strategy is the use of bioisosteric replacement, where a functional group or moiety is substituted with another that has similar physical or chemical properties. This technique was effectively used in the redesign of Furamidine, a furan-containing diamidine known for its antiprotozoal activity, which is derived from its ability to bind to the minor groove of DNA. nih.gov

In an effort to improve efficacy, researchers synthesized new analogues where the central furan ring and the flanking phenyl groups of Furamidine were replaced with other heterocyclic systems, including thiophene, indole, and pyridine. nih.gov The rationale was to investigate how altering the electronic distribution and hydrogen-bonding capacity of the core structure would affect its interaction with DNA and its resulting biological activity. The results showed that these modifications led to compounds with stronger DNA binding capabilities and significantly enhanced in vivo activity against T. b. rhodesiense. nih.gov Specifically, analogues where a phenyl-furan system was replaced by an indole-furan or pyridine-furan system demonstrated superior efficacy, curing 75% of infected animal models. nih.gov

| Compound | Core Moiety | DNA Binding Affinity (ΔTm, °C) nih.gov | In Vivo Efficacy (% Cured at 4x5 mg/kg) nih.gov |

| Furamidine | Phenyl-Furan-Phenyl | High | Lower than analogues |

| Analogue 7a | Thiophene-Furan-Phenyl | Strong | 75% |

| Analogue 7b | Pyridine-Furan-Indole | Strong | 75% |

| Analogue 7f | Phenyl-Furan-Indole | Strong | 75% |

This interactive table presents findings on Furamidine analogues, showing how bioisosteric replacement of the core rings impacts DNA binding and in vivo antiprotozoal activity. nih.gov

Docking-Guided Design for Enzyme Inhibition

Computational methods, particularly molecular docking, are central to modern rational drug design. This approach was used to develop novel antitubercular agents based on a scaffold containing a furan ring linked to a 1,3,4-oxadiazole. nih.gov The design strategy involved predicting how different analogues would bind to the active site of the Mycobacterium tuberculosis Enoyl-ACP reductase (InhA), a critical enzyme for the bacterium's survival. nih.gov

The study aimed to optimize interactions with key amino acid residues in the enzyme's active site, such as TYR158, and the NAD cofactor. nih.gov By synthesizing a series of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines with different substitutions on the phenyl ring, researchers could correlate the predicted binding energies with actual antitubercular activity. The results confirmed the docking predictions: compounds with substitutions that fostered stronger interactions in the active site, such as 4-chloro (Fa) and 4-hydroxy (Fb), exhibited the most potent activity, with a minimum inhibitory concentration (MIC) as low as 3.125 µg/ml. nih.gov This demonstrates a clear and successful application of rational design, where computational insights guided the synthesis of targeted inhibitors.

| Compound ID | Phenyl Ring Substitution (R) | Binding Energy (kcal/mol) nih.gov | Antitubercular Activity (MIC, µg/ml) nih.gov |

| Fa | 4-Chloro | -8.1 | 3.125 |

| Fb | 4-Hydroxy | -8.3 | 3.125 |

| Fc | 4-Nitro | -7.5 | 6.25 |

| Fd | 2-Nitro | -7.4 | 12.5 |

| Fe | 4-Methoxy | -7.0 | 25 |

This interactive table showcases the correlation between predicted binding energy and measured antitubercular activity for a series of furan-oxadiazole derivatives, illustrating a successful docking-guided design strategy. nih.gov

Molecular Mechanism and Target Interaction Studies of N Furan 2 Ylmethyl 4 Phenylbutan 2 Amine in Vitro Focus

In Vitro Ligand-Receptor Binding Profiling and Affinity Determination

The initial characterization of a compound's biological activity involves comprehensive in vitro ligand-receptor binding profiling to determine its affinity and selectivity for various receptors. For furan-containing compounds, these studies are crucial in identifying primary targets and potential off-target effects. Radioligand binding assays are a common technique used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

For instance, in studies of adenosine A2A receptor (A2AAR) antagonists, a derivative, 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, demonstrated a high affinity with a Ki value of 1.02 ± 0.06 nM tuni.fi. This indicates a strong interaction between the furan-containing compound and the receptor. Such studies provide quantitative data on the potency of the ligand-receptor interaction.

| Compound | Receptor | Assay Type | Affinity (Ki) |

| 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol | Adenosine A2A Receptor | Radioligand Displacement | 1.02 ± 0.06 nM tuni.fi |

This table presents data for a structurally related furan-containing compound to illustrate the principles of ligand-receptor binding affinity determination.

Enzyme Inhibition and Activation Studies at the Molecular Level

Beyond receptor binding, many furan (B31954) derivatives are investigated for their potential to modulate enzyme activity. These studies are fundamental to understanding their mechanism of action, particularly for diseases driven by enzymatic dysregulation.

A variety of furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase (PTK) inhibitory activity mdpi.com. Several of these compounds exhibited potent inhibition, with IC50 values in the low micromolar range, in some cases surpassing the activity of the reference compound, genistein mdpi.com. Similarly, furan chalcone derivatives have shown promising urease inhibitory activities, with IC50 values ranging from 23.09 ± 3.65 µM to 33.96 ± 9.61 µM semanticscholar.org.

Kinetics of Enzyme-Substrate/Inhibitor Interactions

Enzyme kinetic studies are performed to elucidate the nature of inhibition (e.g., competitive, non-competitive, uncompetitive). For example, 2-amino-4-methylpyridine, an inhibitor of inducible NO synthase (NOS II), was found to be a competitive inhibitor with respect to the substrate arginine nih.gov. Such kinetic analyses are vital for understanding how a compound like N-(furan-2-ylmethyl)-4-phenylbutan-2-amine might interact with its target enzyme at the active site.

Allosteric modulators can also affect the binding kinetics of orthosteric ligands. Studies on the mGlu2 receptor have shown that both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) can alter the association (kon) and dissociation (koff) rates of orthosteric agonists and antagonists researchgate.net.

Identification of Allosteric and Orthosteric Binding Sites

Distinguishing between allosteric and orthosteric binding is a key aspect of mechanistic studies. Orthosteric ligands bind to the primary active site of a receptor or enzyme, directly competing with the endogenous substrate. In contrast, allosteric modulators bind to a distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand.

Mutagenesis studies, for instance, have been used to map the binding sites of nonpeptide antagonists of the human gonadotropin-releasing hormone receptor (GnRH-R) nih.gov. These studies revealed adjacent but non-overlapping binding sites for different compounds, with one furan-containing antagonist demonstrating allosteric properties by affecting the binding kinetics of both peptide agonists and another nonpeptide antagonist nih.gov. Allosteric modulators offer potential therapeutic advantages, as they can fine-tune physiological responses to endogenous agonists in a more spatially and temporally selective manner nih.gov.

Cellular Pathway Modulation in Defined In Vitro Biological Systems

The ultimate effect of a compound on cellular function is determined by its ability to modulate specific signaling pathways. Furan derivatives have been shown to impact various cellular processes. For example, the hepatotoxicity of furan is linked to the covalent binding of its metabolite to proteins involved in critical cellular pathways, including carbohydrate metabolism, fatty acid β-oxidation, and ATP synthesis nih.gov. Studies in rat liver have shown that furan treatment can lead to the inhibition of glyceraldehyde-3-phosphate dehydrogenase, blocking glycolysis, while simultaneously increasing the activity of enoyl-CoA hydratase, suggesting a shift towards fatty acid utilization nih.gov.

In the context of cancer, an antagonist of the A2AAR, 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, was found to block the A2AAR signaling pathway, leading to cell cycle arrest and necrosis-mediated cell death in glioblastoma cells tuni.fi.

Elucidation of Molecular Recognition Principles and Binding Modes for this compound

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding modes of ligands within the active sites of their target proteins. These studies provide insights into the specific interactions that govern molecular recognition.

For furan-based peptides designed as proteasome inhibitors, molecular docking and dynamics simulations suggested a noncovalent binding mode, as the distance between the furyl ketone motif and the catalytic threonine residue was too great for covalent bond formation nih.gov. Docking studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines with the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme identified key interactions with the active site residues NAD and TYR 158 nih.gov. Similarly, docking of 4-(N,N-diarylmethyl amines) Furan-2(5H)-one derivatives with the acetylcholine binding protein revealed strong affinities, with one compound exhibiting a binding energy of -8.4 kcal/mol, driven by hydrogen bonding and hydrophobic interactions researchgate.net.

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 4-(N,N-diarylmethyl amines) Furan-2(5H)-one | Acetylcholine Binding Protein (2zju) | -8.4 researchgate.net | Not specified |

| N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine | Mycobacterium tuberculosis Enoyl-ACP Reductase | Good binding energy nih.gov | NAD, TYR 158 nih.gov |

This table presents data for structurally related furan-containing compounds to illustrate the application of molecular docking in elucidating binding modes.

Investigation of Non-Covalent Interactions within Ligand-Target Complexes

The stability of a ligand-target complex is determined by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. These interactions are fundamental to the specificity and affinity of a drug for its target.

The analysis of non-covalent interactions is crucial for understanding the binding of any ligand. For example, the interaction of topiramate with carbonic anhydrase I involves hydrogen bonds between the ligand and amino acid residues such as GLN92, HIS64, and THR199 mdpi.com. Energy decomposition analyses have shown that dispersion and electrostatics are the decisive factors for the stability of this complex mdpi.com. The development of non-covalent NRF2 activators is an area of research focused on avoiding the side effects associated with covalent inhibitors researchgate.net. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbitals (NBO) are employed to detect and characterize these non-covalent interactions mdpi.com.

Computational and Theoretical Investigations of N Furan 2 Ylmethyl 4 Phenylbutan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are essential for determining the most stable three-dimensional shape (conformation) and the electronic landscape of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bohrium.com For N-(furan-2-ylmethyl)-4-phenylbutan-2-amine, a DFT approach, perhaps using a functional like B3LYP with a 6-31G* basis set, would be employed to perform geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, representing its most stable state.

The optimization would reveal critical structural parameters. Researchers would analyze the dihedral angles along the rotatable bonds of the butane (B89635) chain and the bond connecting the furan (B31954) ring to the nitrogen atom. Studies on similar molecules, like phenethylamine (B48288) derivatives, have shown that multiple stable conformers can exist due to the flexibility of the alkyl chain. researchgate.net The relative energies of these conformers would be calculated to determine their population distribution at a given temperature. Key geometric parameters such as bond lengths and angles would be determined, corroborating data from similar furan-based structures. researchgate.net

Table 1: Predicted Geometrical Parameters from DFT Analysis This table presents hypothetical, yet plausible, data for the lowest energy conformer of this compound based on typical values for its constituent fragments.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(furan)-CH2 | 1.51 Å |

| CH2-NH | 1.47 Å | |

| C(phenyl)-CH2 | 1.53 Å | |

| Bond Angle | C-N-C | 112.5° |

| C(phenyl)-C-C | 114.0° | |

| Dihedral Angle | C(furan)-CH2-NH-CH | ~60° (gauche) or ~180° (anti) |

Once the optimized geometry is obtained, a Molecular Electrostatic Potential (MEP) surface map can be generated. The MEP map illustrates the charge distribution across the molecule, providing crucial insights into its reactive behavior. For this compound, the MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom in the furan ring and the nitrogen atom of the amine group. These regions are susceptible to electrophilic attack and are key sites for forming hydrogen bonds.

Positive Potential (Blue): Located around the amine hydrogen and the hydrogens on the furan and phenyl rings.

Neutral Potential (Green): Predominantly over the carbon-rich, non-polar surfaces of the phenyl ring and the alkyl chain.

This charge distribution is fundamental to predicting how the molecule will orient itself when approaching a biological target.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. researchgate.net Given the compound's structural similarity to phenethylamine derivatives, a plausible biological target for docking studies is the human dopamine (B1211576) transporter (hDAT). nih.govkoreascience.kr

Using a docking program like AutoDock or Glide, the 3D structure of this compound would be placed into the binding site of a target protein. ijper.orgnih.gov The software calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score (e.g., kcal/mol) or a predicted inhibitory constant (Ki). The results would rank various poses, with the top-scoring orientation representing the most likely binding mode. Studies on related inhibitors show that scoring functions like GlideScore (GScore) effectively rank potential ligands. ijper.org

Table 2: Representative Molecular Docking Results against Dopamine Transporter (hDAT) This table contains hypothetical data illustrating typical results from a molecular docking simulation.

| Ligand | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| This compound | -8.9 | 150 | ASP79, SER149, PHE326 |

| Reference Inhibitor | -9.5 | 85 | ASP79, PHE155, VAL328 |

The optimal docked pose reveals the specific molecular interactions that stabilize the ligand-protein complex. For this compound docked into a transporter like hDAT, the analysis would likely identify:

Hydrogen Bonding: The secondary amine's hydrogen could act as a hydrogen bond donor, while the nitrogen atom itself and the furan's oxygen atom could act as hydrogen bond acceptors, potentially interacting with polar residues like serine or aspartic acid in the binding pocket. nih.gov

Hydrophobic Interactions: The phenyl ring is well-suited to form pi-pi stacking or hydrophobic interactions with aromatic residues such as phenylalanine or tyrosine within the receptor's active site. ijper.org

Molecular Dynamics Simulations to Understand Ligand-Target Dynamics and Stability

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of the ligand and protein over time. nih.gov An MD simulation provides insights into the stability of the predicted binding pose and the flexibility of the complex. researchgate.net

An MD simulation would be initiated using the best-docked pose of the ligand-protein complex, solvated in a water box with ions to simulate physiological conditions. nih.gov The simulation would run for a duration of nanoseconds to microseconds. Key metrics analyzed from the simulation trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's backbone atoms is tracked over time. A stable, low, and fluctuating RMSD value suggests that the ligand remains securely in the binding pocket without significant conformational changes. nih.gov

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each protein residue to identify flexible regions. This can show how the protein adapts to the ligand's presence.

Interaction Stability: The persistence of key hydrogen bonds and hydrophobic contacts identified in the docking study would be monitored throughout the simulation. A stable interaction is one that is maintained for a high percentage of the simulation time.

MD simulations can confirm if the initial docked pose is stable or if the ligand is likely to dissociate, providing a more accurate assessment of its potential as a binder. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in drug design and discovery. d-nb.info By establishing a mathematical correlation between the structural features of a series of compounds and their biological activities, QSAR models can predict the activity of novel analogues, thereby streamlining the process of lead optimization.

For analogues of this compound, a QSAR study would typically involve the generation of a dataset of structurally related molecules with experimentally determined biological activities. A variety of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., steric parameters, surface area).

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A diverse set of analogues of this compound with a wide range of biological activities would be selected. This set is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A large pool of molecular descriptors would be calculated for each analogue using specialized software.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Genetic Function Approximation (GFA) are employed to build the QSAR model. d-nb.inforesearchgate.net The goal is to select a subset of descriptors that best correlates with the observed biological activity.

Model Validation: The predictive power of the generated model is rigorously assessed using various statistical metrics.

A hypothetical QSAR study on a series of this compound analogues might yield a model that links specific structural features to their activity. For instance, the model could reveal that the presence of certain substituents on the phenyl ring or modifications to the furan moiety significantly influences the compound's biological effect.

To illustrate the type of data generated in a QSAR study, the following interactive table presents a hypothetical set of analogues and their associated data.

| Compound ID | R1-Substituent (Phenyl Ring) | R2-Substituent (Furan Ring) | Molecular Weight | LogP | Biological Activity (IC50, µM) |

| 1 | H | H | 243.34 | 3.5 | 10.2 |

| 2 | 4-Cl | H | 277.78 | 4.2 | 5.8 |

| 3 | 4-OCH3 | H | 273.37 | 3.3 | 8.1 |

| 4 | H | 5-Br | 322.23 | 4.3 | 3.5 |

| 5 | 4-Cl | 5-Br | 356.67 | 5.0 | 1.9 |

The insights gained from such a QSAR model would be instrumental in guiding the design of new analogues with potentially enhanced activity.

In Silico Screening and Virtual Library Design for Novel Derivatives

Building upon the principles of QSAR and other computational techniques, in silico screening and virtual library design offer a powerful strategy for the discovery of novel derivatives of this compound. zsmu.edu.ua These methods allow for the rapid evaluation of large numbers of virtual compounds, prioritizing those with the most promising predicted properties for synthesis and experimental testing.

Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based approach, a known active molecule, such as a highly potent analogue of this compound identified from a QSAR study, is used as a template to search for structurally similar molecules in a virtual database.

In contrast, a structure-based approach relies on the three-dimensional structure of the biological target (e.g., an enzyme or receptor). Molecular docking simulations are then used to predict the binding affinity and orientation of virtual compounds within the target's active site. nih.govnih.gov This method can provide detailed insights into the molecular interactions that are crucial for biological activity.

The process of virtual library design involves the creation of a large, diverse collection of virtual molecules based on a core scaffold, in this case, this compound. This is achieved by systematically modifying various parts of the molecule with different chemical groups or fragments. The resulting virtual library can then be screened using the methods described above to identify promising candidates.

A typical workflow for in silico screening and virtual library design for novel derivatives of this compound would involve:

Scaffold Selection: The core structure of this compound is chosen as the starting point.

Virtual Library Generation: A diverse library of virtual compounds is created by attaching various substituents to different positions on the scaffold.

Property Prediction: A range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are calculated for each virtual compound to filter out those with undesirable characteristics. pharmacophorejournal.com

Virtual Screening: The filtered library is then screened using either ligand-based or structure-based methods to predict the biological activity of each compound.

Hit Selection and Prioritization: The top-ranked virtual hits are selected for chemical synthesis and subsequent experimental validation.

The following interactive table provides a hypothetical example of a virtual library designed around the this compound scaffold, along with predicted properties.

| Virtual Compound ID | Phenyl Ring Substitution | Furan Ring Substitution | Predicted Binding Affinity (kcal/mol) | Predicted Lipinski's Rule of 5 Compliance |

| V-001 | 3-F | H | -8.5 | Yes |

| V-002 | 4-CN | H | -9.2 | Yes |

| V-003 | H | 5-CH3 | -7.8 | Yes |

| V-004 | 3-F | 5-CH3 | -9.5 | Yes |

| V-005 | 4-CN | 5-CH3 | -10.1 | Yes |

Through these computational strategies, the vast chemical space surrounding the this compound scaffold can be efficiently explored, leading to the identification of novel derivatives with optimized properties and a higher probability of success in the drug discovery pipeline.

Advanced Analytical Methodologies for the Research and Characterization of N Furan 2 Ylmethyl 4 Phenylbutan 2 Amine

Chromatographic Techniques for Purity Assessment and Isolation in Research Batches

Chromatography is indispensable for separating N-(furan-2-ylmethyl)-4-phenylbutan-2-amine from starting materials, by-products, and other impurities that may arise during its synthesis. unife.itmdpi.com The choice of technique depends on the specific analytical goal, such as purity determination or isolation of enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound due to its high resolution and sensitivity. unife.itepa.gov Reversed-phase (RP) HPLC is the most common mode used for the analysis of aromatic amines. epa.govtandfonline.combohrium.comdocumentsdelivered.com

Method development for this compound typically involves optimizing several parameters to achieve a sharp, symmetrical peak with a stable retention time, well-separated from any impurities. Key considerations include:

Stationary Phase: A C18 (octadecyl silane) column is a standard choice for separating aromatic amines, providing a nonpolar stationary phase that interacts with the hydrophobic phenyl and furan (B31954) rings of the analyte. epa.govtandfonline.comresearchgate.net

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile, is commonly used. tandfonline.comresearchgate.netijsred.com The basic nature of the amine group can cause peak tailing on silica-based columns. To counteract this, acidic additives or ion-pairing reagents are often incorporated into the mobile phase. tandfonline.comresearchgate.net For instance, adding an ion-pairing agent like 1-hexanesulfonic acid to a phosphate (B84403) buffer can improve peak shape and resolution. tandfonline.comresearchgate.net

Detection: The presence of the phenyl and furan rings allows for strong ultraviolet (UV) detection. tandfonline.comresearchgate.net A photodiode array (PDA) detector can be used to acquire spectra across a range of wavelengths, confirming peak purity and identity.

A typical starting point for method development could involve the parameters outlined in the table below.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 250 mm x 4.6 mm | Standard for reversed-phase separation of aromatic compounds. tandfonline.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile is a common organic modifier; formic acid improves peak shape for amines. |

| Gradient | 30% to 90% Acetonitrile over 15 minutes | A gradient elution is often necessary to separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. tandfonline.comresearchgate.net |

| Column Temp. | 25 °C | Provides stable and reproducible retention times. tandfonline.comresearchgate.net |

| Detection | UV at 220 nm and 254 nm | The phenyl and furan moieties absorb strongly in the UV range. tandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis. However, the direct analysis of amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and interaction with the GC column. researchgate.netvt.edu

To overcome these issues, derivatization is employed to convert the amine into a more volatile and less polar compound. researchgate.netvt.edujfda-online.com This process not only improves chromatographic performance but can also enhance mass spectral properties for clearer identification. researchgate.net

Common derivatization strategies for secondary amines include:

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) react with the secondary amine to form a stable, volatile fluoroacyl derivative. researchgate.netjfda-online.comnih.gov These derivatives are also highly responsive to electron capture detection (ECD) if that method is used. researchgate.net

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility. sigmaaldrich.com

The choice of derivatization reagent depends on the specific requirements of the analysis. jfda-online.comrsc.org Once derivatized, the compound can be readily analyzed by GC-MS. The mass spectrometer provides definitive identification based on the molecular ion and the specific fragmentation pattern of the derivative. researchgate.netvt.edu A headspace GC-MS method could also be explored as a derivatization-free alternative, though it is more commonly applied to more volatile amines. nih.gov

Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Secondary Amines

| Derivatization Reagent | Derivative Formed | Advantages | Considerations |

| Heptafluorobutyric Anhydride (HFBA) | Fluoroacyl amide | Produces highly volatile and thermally stable derivatives. researchgate.net Enhances sensitivity for ECD and MS. jfda-online.com | Reaction by-products can be acidic and may need to be removed. jfda-online.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) amine | Forms stable products under mild conditions. sigmaaldrich.com By-products are generally volatile. jfda-online.com | Reagents are sensitive to moisture; requires anhydrous conditions. researchgate.net |

| Propyl Chloroformate | Carbamate | Can be used in aqueous samples. vt.edu | May have fewer literature references for this specific amine structure. |

Chiral Chromatography for Enantiomeric Separation and Purity

This compound possesses a chiral center at the second carbon of the butan-2-amine chain. Therefore, it exists as a pair of enantiomers. Differentiating and quantifying these enantiomers is critical in many research contexts. Chiral chromatography, particularly chiral HPLC, is the most effective technique for this purpose. yakhak.orgresearchgate.netresearchgate.netcsfarmacie.cz

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. unife.ityakhak.orgresearchgate.net Polysaccharide-based CSPs are widely used and have proven effective for separating a broad range of chiral compounds, including amines. mdpi.comyakhak.orgresearchgate.netresearchgate.netcsfarmacie.cz

Key aspects of developing a chiral separation method include:

Chiral Stationary Phase Selection: CSPs such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dichlorophenylcarbamate)) are excellent starting points. mdpi.comyakhak.orgresearchgate.net The choice between different polysaccharide derivatives often requires empirical screening. yakhak.orgresearchgate.net

Mobile Phase Mode: Separations can be achieved in normal-phase, polar organic, or reversed-phase modes. researchgate.netresearchgate.net Normal-phase, using eluents like hexane/2-propanol, often provides better selectivity for chiral amines. csfarmacie.cz Small amounts of an amine additive, like diethylamine, are frequently added to the mobile phase to improve peak shape and reduce retention times by competing with the analyte for active sites on the stationary phase. researchgate.net

Detection: UV detection is typically sufficient, as with achiral HPLC.

Table 3: Common Chiral Stationary Phases for Amine Separation

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Interaction Mechanism |

| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) mdpi.com | Hexane/Isopropanol csfarmacie.cz | π-π interactions, hydrogen bonding, dipole-dipole interactions, inclusion into chiral cavities. |

| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) yakhak.orgresearchgate.net | Hexane/Ethanol | Similar to cellulose-based CSPs, with different spatial arrangements influencing selectivity. yakhak.org |

| Cyclofructan | Derivatized Cyclofructan-6 nih.gov | Polar Organic / Reversed-Phase | Inclusion complexes, hydrogen bonding, and dipole interactions. Particularly effective for primary amines. nih.gov |

Spectroscopic Methods for Structural Elucidation (Focus on Methodology, not Specific Data)

Spectroscopic methods are essential for confirming the molecular structure of synthesized this compound. rsc.orgwpmucdn.comsemanticscholar.orgethernet.edu.et These techniques provide detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. uobasrah.edu.iqupi.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide an unambiguous assignment of the entire molecular structure. wpmucdn.comsemanticscholar.org

¹H NMR (Proton NMR): This experiment provides information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum would show distinct signals for the aromatic protons (phenyl and furan rings), the aliphatic protons of the butane (B89635) chain, and the methylene (B1212753) protons of the furfuryl group. uobasrah.edu.iqupi.eduresearchgate.net

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule, including those in the phenyl and furan rings and the butane backbone. uobasrah.edu.iqupi.edunih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together the spin systems of the butane chain and furan ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, providing definitive C-H assignments. wpmucdn.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for example, linking the furfuryl methylene protons to the furan ring carbons and the nitrogen atom, and connecting the phenyl group to the butane chain. wpmucdn.com

These combined techniques allow for a complete mapping of the molecule's covalent framework and can also provide insights into its relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. wpmucdn.comsemanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. rsc.orglibretexts.orgnih.gov

Ionization Techniques:

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like amines. nih.govbris.ac.uk It typically produces a protonated molecule, [M+H]⁺, which allows for the accurate determination of the molecular weight. nih.govlongdom.org

Electron Ionization (EI): A hard ionization technique that imparts more energy to the molecule, leading to extensive and reproducible fragmentation. libretexts.orgnih.gov This is often used in conjunction with GC. rsc.org

Fragmentation Analysis: The fragmentation pattern is a molecular fingerprint. In the mass spectrum of this compound, characteristic fragments would be expected from the cleavage of specific bonds. libretexts.orgimreblank.ch The most likely cleavage would occur at the benzylic C-C bond and the C-N bond, leading to characteristic ions. researchgate.net

Cleavage of the C-N bond can result in a furfuryl cation or a related fragment. researchgate.net

Alpha-cleavage adjacent to the nitrogen is a common pathway for amines.

Cleavage of the bond between the first and second carbon of the butane chain can produce a stable benzyl (B1604629) cation or a tropylium (B1234903) ion.

The furan ring itself can undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO). researchgate.neted.ac.uk

Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce fragmentation under controlled conditions, providing more detailed structural information and helping to propose fragmentation pathways. nih.govlongdom.orged.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Spectroscopic techniques are indispensable in the structural elucidation and characterization of novel compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and conjugated systems.

Infrared (IR) Spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the furan ring, the secondary amine, and the phenyl group.

The main vibrational modes anticipated for this compound include the N-H stretching of the secondary amine, C-H stretching from both the aromatic (phenyl and furan) and aliphatic parts of the molecule, C=C stretching of the aromatic rings, and C-N and C-O stretching vibrations. Theoretical studies and spectral data from related furan and phenethylamine (B48288) derivatives suggest the assignment of key IR absorption bands. globalresearchonline.netresearchgate.netudayton.edu For instance, the N-H stretch of a secondary amine typically appears as a single, weak to moderate band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. The characteristic C=C stretching vibrations of the phenyl and furan rings are anticipated in the 1450-1600 cm⁻¹ region. globalresearchonline.net

A representative table of expected IR absorption bands for this compound, based on data from analogous compounds, is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Secondary Amine (N-H) | 3300 - 3350 | Stretching |

| Aromatic C-H (Phenyl & Furan) | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2970 | Stretching |

| Aromatic C=C (Phenyl & Furan) | 1450 - 1600 | Ring Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-O-C (Furan) | 1000 - 1100 | Asymmetric Stretching |

| This table is generated based on typical infrared absorption frequencies for the respective functional groups and data from related compounds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores and conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of its two chromophores: the phenyl group and the furan ring.

The phenyl group typically exhibits a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 255-265 nm arising from π → π* transitions. The furan ring, being a heteroaromatic system, also shows a strong π → π* transition, typically below 220 nm. globalresearchonline.netnist.gov The combination of these two chromophores in the molecule is expected to result in a UV spectrum with characteristic absorption maxima. A study on 4-phenylbutan-2-amine revealed absorption maxima around 280 nm, which is attributed to the tryptophan and tyrosine residues in the studied protein, but also indicates the absorption region of the phenyl-containing structure. derpharmachemica.com The presence of the furan ring might lead to a slight shift or overlapping of these bands.

Expected UV-Vis absorption maxima for this compound in a non-polar solvent are outlined in the following table.

| Chromophore | Expected λmax (nm) | Transition Type |

| Phenyl Ring | ~ 260 | π → π* (B-band) |

| Furan Ring / Phenyl Ring | ~ 210 - 220 | π → π* (E2-band) |

| This table is generated based on typical UV-Vis absorption maxima for the respective chromophores and data from related compounds. globalresearchonline.netderpharmachemica.com |

Derivatization and Chemical Modification Strategies Based on N Furan 2 Ylmethyl 4 Phenylbutan 2 Amine

Synthesis of Chemically Modified Analogues for SAR Probing and Tool Development

The generation of analogues of N-(furan-2-ylmethyl)-4-phenylbutan-2-amine is fundamental for establishing Structure-Activity Relationships (SAR). SAR studies systematically alter the molecule's structure to map the chemical features responsible for its biological or chemical effects. Key modifications can be targeted at the furan (B31954) ring, the phenyl group, the alkyl chain, and the amine nitrogen.

Modification of the Aromatic and Heterocyclic Rings: Substituents can be introduced onto the phenyl ring to probe electronic and steric effects. For instance, electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can be installed at the ortho, meta, or para positions. Similarly, the furan ring can be substituted, or replaced entirely with other heterocycles like thiophene (B33073) or pyridine, to assess the role of the heteroatoms and the ring's electronic nature. mdpi.com

Alteration of the Alkyl Linker: The four-carbon chain can be lengthened, shortened, or rigidified to explore the optimal spatial relationship between the aromatic and amine moieties. Introducing conformational constraints, such as incorporating the chain into a cyclic system, can provide valuable insights into the bioactive conformation.

Derivatization of the Secondary Amine: The secondary amine is a prime site for modification. N-alkylation with small alkyl groups (e.g., methyl, ethyl) can investigate the steric and electronic requirements around the nitrogen atom. N-acylation provides another route to neutral derivatives, fundamentally altering the basicity and hydrogen-bonding capability of the nitrogen.

The primary synthetic route to this class of compounds is reductive amination, which involves the condensation of a ketone (e.g., 4-phenylbutan-2-one) with a primary amine (e.g., furfurylamine), followed by reduction of the resulting imine intermediate. This method is robust and amenable to creating a wide array of analogues by simply varying the ketone and amine starting materials.

Table 1: Representative Analogues for SAR Studies

| Modification Site | Example Modification | Rationale for Modification |

|---|---|---|

| Phenyl Ring | Introduction of 4-chloro group | Probes electronic effects (electron-withdrawing) |

| Phenyl Ring | Introduction of 4-methoxy group | Probes electronic effects (electron-donating) |

| Alkyl Chain | Shortening to 3-phenylpropan-2-amine | Investigates importance of chain length |

| Furan Ring | Replacement with Thiophene-2-ylmethyl | Assesses the role of the furan oxygen |

| Amine | N-methylation | Evaluates steric and basicity effects at the nitrogen |

Conjugation Strategies for Fluorescent Probes and Affinity Ligands for Molecular Research

To visualize the interactions of this compound with biological systems or to facilitate its isolation from complex mixtures, the molecule can be conjugated to reporter molecules like fluorescent dyes or affinity tags such as biotin. This requires the introduction of a reactive handle onto the parent scaffold that does not disrupt its fundamental properties.

A common strategy involves functionalizing the phenyl ring with a linker arm terminating in a reactive functional group. For example, a para-substituted aminophenyl or hydroxyphenyl derivative could be synthesized. The amino or hydroxyl group can then be further modified to install a linker with a terminal carboxylic acid, alkyne, or azide for subsequent conjugation.

Amide Bond Formation: A derivative featuring a carboxylic acid can be activated (e.g., as an NHS ester) and reacted with an amine-containing fluorescent dye (e.g., a rhodamine or fluorescein derivative).

Click Chemistry: An azide- or alkyne-functionalized analogue can be efficiently and selectively conjugated to a correspondingly functionalized probe using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Isothiocyanate Chemistry: An amine-functionalized analogue can be reacted with an isothiocyanate-bearing probe, a common strategy for labeling biomolecules. semanticscholar.org

The choice of linker length and composition is critical to ensure that the attached probe does not sterically hinder the parent molecule's interactions.

Table 2: Conjugation Strategies and Components

| Linker Functional Group | Reactive Partner on Probe | Conjugation Chemistry | Example Probe Type |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide Coupling (e.g., EDC, NHS) | Fluorescent Dye |

| Amine (-NH₂) | Isothiocyanate (-NCS) | Thiourea Formation | Fluorescent Dye semanticscholar.org |

| Azide (-N₃) | Terminal Alkyne | Cu(I)-Catalyzed Cycloaddition | Biotin-Alkyne |

Exploration of Metabolites (in vitro, non-clinical context) and their Synthetic Accessibility

Understanding the metabolic fate of a compound is crucial. In a non-clinical, in vitro context, incubation with liver microsomes or S9 fractions can reveal the primary routes of metabolic transformation. For this compound, several metabolic pathways can be predicted based on its structure and data from similar molecules. nih.gov

N-Dealkylation: Cleavage of the N-furfurylmethyl bond is a probable metabolic pathway, yielding 4-phenylbutan-2-amine and a furan-2-ylmethanol derivative. This is a common metabolic route for N-alkylamines.

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, typically at the para-position, catalyzed by cytochrome P450 enzymes.

Aliphatic Hydroxylation: Oxidation can occur at various positions on the butyl chain.

Furan Ring Oxidation: The furan moiety is susceptible to oxidative metabolism, which can lead to ring-opening and the formation of reactive intermediates or more stable products like lactones, as seen with structurally related compounds. nih.gov

N-Acetylation: If N-dealkylation occurs to yield the primary amine, this product could potentially undergo N-acetylation. researchgate.netnih.gov

The major in vitro metabolic routes for the structurally similar compound furfenorex were found to be N-demethylation and N-defurfurylation. nih.gov This suggests that N-dealkylation would be a significant pathway for the title compound.

Synthesizing these potential metabolites is necessary for their use as analytical standards to confirm their identity in metabolic assays. The hydroxylated and N-dealkylated analogues are generally accessible through standard synthetic routes, starting from appropriately functionalized precursors (e.g., 4-(4-hydroxyphenyl)butan-2-one). The synthesis of metabolites resulting from furan ring oxidation can be more complex, potentially requiring multi-step pathways.

Table 3: Potential In Vitro Metabolites and Synthetic Accessibility

| Potential Metabolite | Metabolic Reaction | Synthetic Accessibility |

|---|---|---|

| 4-phenylbutan-2-amine | N-Dealkylation (N-Defurfurylation) | High (Commercially available or direct synthesis) chemicalbook.com |

| N-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)butan-2-amine | Aromatic Hydroxylation | Moderate (Requires synthesis from a hydroxylated ketone) |

| 4-(Furan-2-ylmethylamino)-1-phenylbutan-2-ol | Aliphatic Hydroxylation | Moderate (Requires stereoselective reduction or oxidation) |

Development of Robust Synthetic Routes for Diverse Compound Libraries

The creation of a diverse library of related compounds is essential for comprehensive SAR studies and for discovering molecules with optimized properties. A robust synthetic strategy should be efficient, high-yielding, and amenable to parallel synthesis formats.

The core reaction for synthesizing the this compound scaffold is the reductive amination of 4-phenylbutan-2-one with furfurylamine (B118560). This two-component reaction is ideally suited for combinatorial library generation.

A general synthetic scheme for library development:

Component A (Ketones): A diverse set of ketones can be used. This includes variations of 4-phenylbutan-2-one with different substituents on the phenyl ring, ketones with altered chain lengths, and ketones where the phenyl group is replaced by other aromatic or heterocyclic systems.

Component B (Amines): A diverse array of primary amines can be employed. This includes substituted furfurylamines, benzylamines, and other heteroaromatic methylamines (e.g., thiophen-2-ylmethylamine, pyridin-3-ylmethylamine).

By reacting a matrix of ketones (A₁, A₂, A₃...) with a matrix of amines (B₁, B₂, B₃...), a large and diverse library of final compounds can be generated in a parallel fashion. The use of polymer-supported reagents, such as a solid-phase reducing agent (e.g., sodium triacetoxyborohydride on a resin), can simplify the purification process, as excess reagents and by-products can be removed by simple filtration. beilstein-journals.org This approach accelerates the synthesis of hundreds of distinct analogues for high-throughput screening and detailed SAR exploration.

Table 4: Components for a Combinatorial Library Synthesis via Reductive Amination

| Component Type | Variable Structural Element | Example Building Blocks |

|---|---|---|

| Ketone (A) | Phenyl Ring Substituent | 4-(4-chlorophenyl)butan-2-one, 4-(3-methoxyphenyl)butan-2-one |

| Ketone (A) | Alkyl Chain Length | 3-phenylpropan-2-one, 5-phenylpentan-2-one |

| Ketone (A) | Aromatic Ring System | 4-(naphthalen-2-yl)butan-2-one, 4-(thiophen-2-yl)butan-2-one |

| Amine (B) | Heterocyclic Ring | Thiophen-2-ylmethylamine, Pyridin-3-ylmethylamine |

| Amine (B) | Ring Substituent | (5-Methylfuran-2-yl)methanamine, (5-Bromofuran-2-yl)methanamine |

Future Directions and Uncharted Research Avenues for N Furan 2 Ylmethyl 4 Phenylbutan 2 Amine